molecular formula C13H8F4N2O B168869 1,3-Bis(2,4-difluorophenyl)urea CAS No. 1581-06-2

1,3-Bis(2,4-difluorophenyl)urea

Cat. No.: B168869
CAS No.: 1581-06-2
M. Wt: 284.21 g/mol
InChI Key: VUETVEFQZBLGNC-UHFFFAOYSA-N
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Description

1,3-Bis(2,4-difluorophenyl)urea is an organic compound with the molecular formula C13H8F4N2O It is a derivative of urea, where two hydrogen atoms are replaced by 2,4-difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4-difluorophenyl)urea can be synthesized through the reaction of 2,4-difluoroaniline with phosgene, followed by the reaction with ammonia or an amine. The general reaction scheme is as follows: [ \text{2,4-Difluoroaniline} + \text{Phosgene} \rightarrow \text{2,4-Difluorophenyl isocyanate} ] [ \text{2,4-Difluorophenyl isocyanate} + \text{Ammonia or Amine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4-difluorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield a substituted urea derivative.

    Hydrolysis: The major products are 2,4-difluoroaniline and carbon dioxide.

Scientific Research Applications

1,3-Bis(2,4-difluorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .

Comparison with Similar Compounds

1,3-Bis(2,4-difluorophenyl)urea can be compared with other similar compounds, such as:

This compound is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research fields.

Properties

IUPAC Name

1,3-bis(2,4-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUETVEFQZBLGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352575
Record name 1,3-bis(2,4-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1581-06-2
Record name 1,3-bis(2,4-difluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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